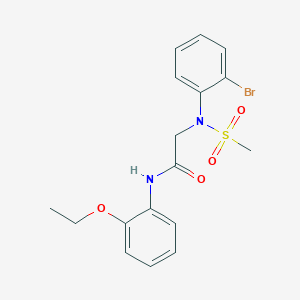![molecular formula C20H24Cl2N4S2 B6047902 N'-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA](/img/structure/B6047902.png)
N'-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA is a complex organic compound characterized by the presence of chlorinated aniline and thiourea groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA typically involves the reaction of 3-chloroaniline with thiourea derivatives under controlled conditions. The process may include steps such as:
Formation of Intermediate Compounds: Reacting 3-chloroaniline with carbonyl compounds to form intermediate products.
Thioacylation: Introducing thiourea groups through thioacylation reactions, often using sulfur and chloroform as reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing reactors that allow precise control over temperature, pressure, and reaction time.
Purification Steps: Employing techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Reducing agents can convert it into reduced forms.
Substitution: Substitution reactions involving nucleophiles or electrophiles can modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA involves interactions with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Active Sites: Inhibiting enzyme activity by binding to active sites.
Modulating Pathways: Affecting cellular pathways involved in signal transduction and metabolism.
類似化合物との比較
Similar Compounds
Similar compounds include other thiourea derivatives and chlorinated aniline compounds, such as:
- N-[6-(3-chloroanilino)-3-pyridazinyl]-N-(3-chlorophenyl)amine
- 3-chloroaniline derivatives
Uniqueness
N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[6-[(3-chlorophenyl)carbamothioylamino]hexyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N4S2/c21-15-7-5-9-17(13-15)25-19(27)23-11-3-1-2-4-12-24-20(28)26-18-10-6-8-16(22)14-18/h5-10,13-14H,1-4,11-12H2,(H2,23,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOOQNSUPYGUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NCCCCCCNC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-diethyl-1-{3-[2-(1-naphthylmethyl)-5-oxo-2-pyrrolidinyl]propanoyl}-3-piperidinecarboxamide](/img/structure/B6047822.png)
![N-(3-fluorophenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6047824.png)
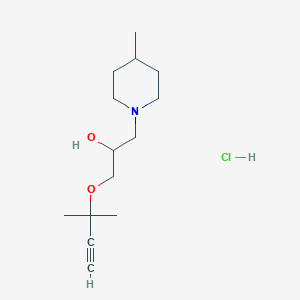
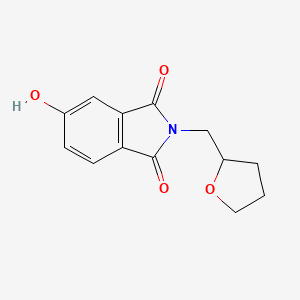
![(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylacetic acid](/img/structure/B6047865.png)
![N-[2-(1-adamantyl)ethyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6047872.png)
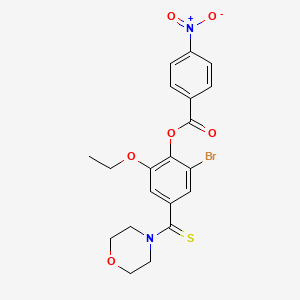
![N-CYCLOHEXYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B6047881.png)
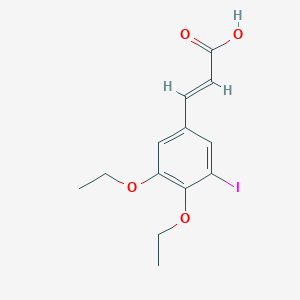
![7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B6047905.png)
![3-({[(2-CYCLOHEXYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE](/img/structure/B6047908.png)
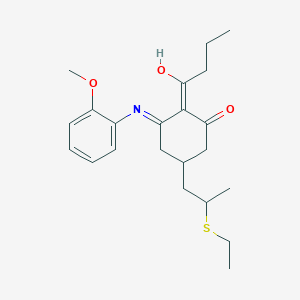
![4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6047919.png)
